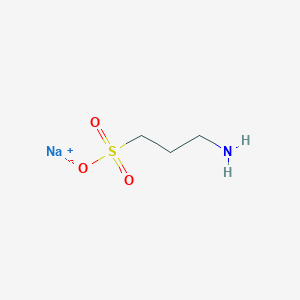

Sodium 3-aminopropane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-propanesulfonic acid sodium is a chemical compound with the molecular formula H2N(CH2)3SO3NaThis compound is known for its applications in various fields, including pharmaceuticals and biochemical research .

Mechanism of Action

Target of Action

Sodium 3-aminopropane-1-sulfonate, also known as 3-APS or TAPS, is recognized as a GABAA receptor agonist . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a GABAA receptor agonist, this compound mimics the action of GABA. It binds to GABAA receptors, which leads to an increased influx of chloride ions into the neuron. This causes the neuron to become less excitable, thereby exerting a neuroinhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system. By acting as an agonist at the GABAA receptor, it enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

As a sodium salt, it is likely to be water-soluble and may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By enhancing the inhibitory effects of GABA, it can help to balance the excitatory and inhibitory signals in the brain, potentially reducing symptoms in conditions characterized by excessive neuronal excitability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of the compound, which in turn could influence its ability to interact with the GABAA receptor . .

Biochemical Analysis

Biochemical Properties

Sodium 3-aminopropane-1-sulfonate interacts with various enzymes, proteins, and other biomolecules. It is primarily used in biochemical experiments, cell culture, and protein research . It serves as a buffer, regulating the acid-base balance and maintaining the stability of the solution .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-1-propanesulfonic acid sodium can be synthesized by reacting 3-amino-1-propanesulfonic acid with sodium hydroxide under alkaline conditions . The reaction typically involves dissolving 3-amino-1-propanesulfonic acid in water and then adding sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of 3-amino-1-propanesulfonic acid sodium involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-propanesulfonic acid sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonic acids and amines.

Scientific Research Applications

3-Amino-1-propanesulfonic acid sodium has numerous applications in scientific research:

Comparison with Similar Compounds

Taurine: A sulfonic acid with a similar structure but lacking the amino group.

Beta-alanine: An amino acid with a similar backbone but different functional groups.

Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure but different functional groups.

Uniqueness: 3-Amino-1-propanesulfonic acid sodium is unique due to its dual functionality as both an amino acid and a sulfonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .

Biological Activity

Sodium 3-aminopropane-1-sulfonate, commonly referred to as 3-APS or TAPS, is a zwitterionic compound known for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.

Chemical and Physical Properties

- Molecular Formula : C₃H₁₁NNaO₄S

- Molecular Weight : Approximately 282.27 g/mol

- Solubility : Water-soluble due to the presence of sulfonate and amino groups.

This compound primarily acts through its interaction with neurotransmitter systems, particularly the GABAergic system:

- GABAA Receptor Agonism : 3-APS mimics the action of GABA by binding to GABAA receptors, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neurons, reducing their excitability and exerting a neuroinhibitory effect.

- Amyloid Beta Interaction : It has been identified as a sulfated glycosaminoglycan (sGAG) mimetic that binds soluble amyloid beta (Aβ), preventing its fibrillization. This property is significant in the context of neurodegenerative diseases such as Alzheimer's, where Aβ aggregation is a hallmark .

Neuroprotective Effects

Research indicates that 3-APS has potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Inhibition of Aβ Aggregation : Studies have demonstrated that 3-APS maintains Aβ in a non-fibrillar state, thus potentially reducing neurotoxicity associated with fibrillar aggregates .

- Neuronal Excitability Modulation : By enhancing GABAergic transmission, 3-APS may help mitigate symptoms related to excessive neuronal excitability, which is often observed in epilepsy and anxiety disorders.

Cellular Effects

This compound influences various cellular functions:

- Cell Culture Applications : It is widely used in cell culture media to support cell growth and maintain pH stability. Its buffering capacity is crucial for optimal biological function during experiments.

- Impact on Cell Signaling : The compound affects gene expression and cellular metabolism through its interactions with proteins and nucleic acids. It can modulate signaling pathways that are vital for cell survival and function.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Implications |

|---|---|---|

| Neuroprotection | Agonist at GABAA receptors | Potential treatment for epilepsy and anxiety |

| Amyloid Beta Binding | Inhibits aggregation of Aβ | Possible application in Alzheimer's disease |

| Cell Growth Support | Buffering agent in culture media | Enhances viability and growth of cultured cells |

| Gene Expression Modulation | Interacts with cellular signaling pathways | Influences cellular metabolism and function |

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving transgenic mice expressing human amyloid precursor protein, administration of 3-APS resulted in reduced Aβ plaque formation and improved cognitive function compared to control groups. This suggests a protective role against cognitive decline associated with Alzheimer's disease.

-

Cell Culture Studies :

- Research utilizing neuronal cell lines demonstrated that treatment with 3-APS enhanced cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent in vitro.

Future Directions

The versatility of this compound opens avenues for further research:

- Therapeutic Applications : Investigating its efficacy in clinical settings for neurodegenerative diseases could provide insights into new treatment modalities.

- Mechanistic Studies : Further exploration of its interactions at the molecular level may reveal additional pathways influenced by this compound.

Properties

CAS No. |

14650-46-5 |

|---|---|

Molecular Formula |

C3H9NNaO3S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

InChI Key |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(CN)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14650-46-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.